molecular formula C18H23N3O2S B4389698 N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-N-(4-methylcyclohexyl)oxamide

N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-N-(4-methylcyclohexyl)oxamide

Cat. No.: B4389698
M. Wt: 345.5 g/mol
InChI Key: GLLIFEANBSATHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N’-(4-methylcyclohexyl)ethanediamide” is a synthetic organic compound that belongs to the class of benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N’-(4-methylcyclohexyl)ethanediamide” typically involves multi-step organic reactions. The starting materials often include benzothiophene derivatives and cyclohexylamine. The reaction conditions may involve:

    Step 1: Formation of the benzothiophene core through cyclization reactions.

    Step 2: Introduction of the cyano group via nucleophilic substitution.

    Step 3: Coupling with cyclohexylamine under amide bond formation conditions.

Industrial Production Methods

Industrial production methods for such compounds may involve:

    Large-scale synthesis: using optimized reaction conditions to ensure high yield and purity.

    Purification techniques: such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

“N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N’-(4-methylcyclohexyl)ethanediamide” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the cyano group to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions on the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Use of nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

    Oxidation Products: Oxidized derivatives of the benzothiophene ring.

    Reduction Products: Amino derivatives from the reduction of the cyano group.

    Substitution Products: Substituted benzothiophene derivatives.

Scientific Research Applications

Chemistry

    Synthesis of novel derivatives: for studying structure-activity relationships.

    Development of new synthetic methodologies: using this compound as a model substrate.

Biology

    Investigation of biological activities: such as antimicrobial, anticancer, or anti-inflammatory properties.

    Use as a probe: in biochemical assays to study enzyme interactions.

Medicine

    Potential therapeutic applications: in treating diseases due to its biological activities.

    Development of drug candidates: based on its structure.

Industry

    Use in material science: for developing new materials with specific properties.

    Application in agrochemicals: for developing new pesticides or herbicides.

Mechanism of Action

The mechanism of action of “N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N’-(4-methylcyclohexyl)ethanediamide” involves its interaction with molecular targets such as enzymes or receptors. The cyano group and benzothiophene core play crucial roles in binding to these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene derivatives: Compounds with similar core structures but different substituents.

    Cyclohexylamine derivatives: Compounds with similar amine groups but different core structures.

Uniqueness

    Structural uniqueness: The combination of the benzothiophene core with the cyano and cyclohexylamine groups.

    Biological activity: Unique biological activities due to the specific arrangement of functional groups.

Properties

IUPAC Name

N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-N-(4-methylcyclohexyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-11-6-8-12(9-7-11)20-16(22)17(23)21-18-14(10-19)13-4-2-3-5-15(13)24-18/h11-12H,2-9H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLIFEANBSATHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C(=O)NC2=C(C3=C(S2)CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-N-(4-methylcyclohexyl)oxamide
Reactant of Route 2
Reactant of Route 2
N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-N-(4-methylcyclohexyl)oxamide
Reactant of Route 3
Reactant of Route 3
N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-N-(4-methylcyclohexyl)oxamide
Reactant of Route 4
Reactant of Route 4
N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-N-(4-methylcyclohexyl)oxamide
Reactant of Route 5
Reactant of Route 5
N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-N-(4-methylcyclohexyl)oxamide
Reactant of Route 6
N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-N-(4-methylcyclohexyl)oxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.